molecular formula C13H20BNO4S B3043815 [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide CAS No. 928657-23-2

[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide

Cat. No.: B3043815
CAS No.: 928657-23-2
M. Wt: 297.2 g/mol
InChI Key: GIAWTHCXIKEOIY-UHFFFAOYSA-N
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Description

[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a boronic acid pinacol ester and a methanesulfonamide group. It is commonly used as an intermediate in organic synthesis and has applications in medicinal chemistry, materials science, and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide typically involves a two-step substitution reaction. The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is often a biaryl compound .

Scientific Research Applications

Chemistry

In chemistry, [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions .

Biology

In biological research, this compound is used to develop boron-containing drugs and probes. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and molecular sensors .

Medicine

In medicinal chemistry, the compound is explored for its potential in drug development, particularly in cancer therapy. Boron-containing compounds have shown promise in boron neutron capture therapy (BNCT), a targeted cancer treatment .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it suitable for applications in organic electronics and photovoltaics .

Mechanism of Action

The mechanism of action of [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide apart is its combination of a boronic acid ester and a methanesulfonamide group. This unique structure enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in multiple fields of research .

Properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)11-7-5-10(6-8-11)9-20(15,16)17/h5-8H,9H2,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAWTHCXIKEOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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